molecular formula C7H7ClN2O2 B1395694 Methyl 3-chloro-5-methylpyrazine-2-carboxylate CAS No. 859063-65-3

Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Cat. No. B1395694
CAS RN: 859063-65-3
M. Wt: 186.59 g/mol
InChI Key: PCXXNIDVYAIUHR-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-5-methylpyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylate group attached to the ring . The molecule also contains a methyl group and a chlorine atom .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 186.6 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Methyl 3-chloro-5-methylpyrazine-2-carboxylate has been studied for its potential applications in scientific research. It has been used as a synthetic intermediate in organic chemistry, as a catalyst in chemical reactions, and as a reagent in biochemical research. In addition, this compound has been studied for its potential applications in physiological research, as well as its potential to be used as a lab reagent.

Mechanism of Action

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, influencing its pharmacological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-chloro-5-methylpyrazine-2-carboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C .

Advantages and Limitations for Lab Experiments

Methyl 3-chloro-5-methylpyrazine-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it has been studied for its potential to act as a catalyst in chemical reactions, and as a reagent in biochemical research. A limitation of this compound is that it is not very soluble in water, and therefore may not be suitable for certain types of experiments.

Future Directions

Methyl 3-chloro-5-methylpyrazine-2-carboxylate has potential for further research and development. Potential future directions include further investigating its potential as a synthetic intermediate, a catalyst, and a reagent in organic chemistry; further investigating its potential applications in biochemical and physiological research; and further investigating its potential to interact with other molecules to alter their structure and function. Additionally, further research could be done to explore the potential of this compound to act as an antioxidant, to modulate the immune response, and to modulate gene expression. Finally, further research could be done to explore the potential of this compound to affect the metabolism of fatty acids, to modulate the activity of enzymes, and to affect the activity of certain hormones.

Safety and Hazards

“Methyl 3-chloro-5-methylpyrazine-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes . It is recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

Methyl 3-chloro-5-methylpyrazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2 . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound may interact with other biomolecules, altering their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the metabolic pathways of cells, affecting the overall cellular function . Moreover, it may impact cell signaling pathways by modulating the activity of specific proteins involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of CYP1A2, binding to the active site of the enzyme and preventing its normal function . This inhibition can lead to changes in the expression of genes regulated by the metabolic products of CYP1A2. Additionally, this compound may interact with other enzymes, either inhibiting or activating them, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues due to the inhibition of CYP1A2 and the accumulation of its substrates

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with CYP1A2. This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds. By inhibiting CYP1A2, this compound can alter the metabolic flux and levels of metabolites processed by this enzyme . This interaction may have downstream effects on other metabolic pathways and the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is likely to be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation in certain cellular compartments.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is predominantly found

properties

IUPAC Name

methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXXNIDVYAIUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702163
Record name Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859063-65-3
Record name Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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